molecular formula C20H23N3O4 B6541306 ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate CAS No. 1060198-05-1

ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate

Cat. No.: B6541306
CAS No.: 1060198-05-1
M. Wt: 369.4 g/mol
InChI Key: HFEQBTPRUHMMFF-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a piperidine derivative featuring a dihydropyrimidinone ring linked via an acetyl group to the piperidine nitrogen. The dihydropyrimidinone scaffold is a recognized pharmacophore in medicinal chemistry, often associated with biological activity in kinase inhibitors or calcium channel modulators .

Properties

IUPAC Name

ethyl 1-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-27-20(26)16-8-10-22(11-9-16)19(25)13-23-14-21-17(12-18(23)24)15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEQBTPRUHMMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing from various research studies and reviews.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
CAS Number1058225-69-6

The structure features a piperidine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Recent advances in synthetic methodologies have utilized Biginelli-type reactions as well as cycloaddition techniques to enhance yields and purity of pyrimidine derivatives, which are crucial for the development of this compound .

Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, exhibit notable anticancer activity . In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer progression.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s . This dual inhibition may contribute to improved cognitive functions and reduced neuroinflammation.

Anti-inflammatory Activity

Another significant aspect of its biological profile is anti-inflammatory activity . Compounds containing the dihydropyrimidine scaffold have been shown to exhibit substantial anti-inflammatory effects in preclinical models. The mechanism often involves the modulation of pro-inflammatory cytokines and pathways, making these compounds potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that a piperidine derivative significantly inhibited tumor growth in vivo models by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection : Research indicated that a related compound improved memory retention in animal models by enhancing cholinergic transmission.
  • Anti-inflammatory Effects : Clinical trials showed that similar compounds reduced markers of inflammation in patients with chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications/Notes
Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate C19H24N3O4 358.4 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl Not reported Potential H-bonding interactions; dihydropyrimidinone pharmacophore
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Patent compound) C10H16ClNO2 217.5 2-chloroethyl Not reported Intermediate in umeclidinium bromide synthesis (bronchodilator precursor)
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate (Catalog compound) C14H17N3O2 259.3 4-cyanopyrid-2-yl mp 51–53°C Commercial reagent; hazardous (Category III)
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid (Fragment) C5H8N2O2 96.13 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl Not reported Building block for synthesizing the target compound

Substituent-Driven Reactivity and Functional Differences

  • The phenyl group at C4 of the dihydropyrimidinone may contribute to lipophilicity .
  • Patent Compound (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate): The 2-chloroethyl group is a reactive leaving group, enabling further alkylation (e.g., in the synthesis of umeclidinium bromide) . This contrasts with the target compound’s acetyl-dihydropyrimidinone substituent, which is less reactive but more structurally complex.
  • Catalog Compound (Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate): The 4-cyano group is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the target compound. Its crystalline nature (mp 51–53°C) suggests higher stability than liquid-phase chloroethyl analogs .

Preparation Methods

Classic Biginelli Reaction Conditions

In a representative procedure, benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and urea (6.0 g, 0.1 mol) are refluxed in ethanol containing hydrochloric acid (1 mL) for 1 hour. The product, ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated in 60% yield after crystallization from methanol. Key modifications include:

ParameterClassic MethodOptimized Method
CatalystHClMAI·Fe2Cl7 (5 mol%)
SolventEthanolSolvent-free
TemperatureReflux (78°C)80°C
Reaction Time1 hour30 minutes
Yield60%85–92%

The use of MAI·Fe2Cl7 as a catalyst significantly enhances reaction efficiency, achieving yields exceeding 85% under solvent-free conditions.

Functionalization of the Dihydropyrimidinone Nitrogen

The N1 position of the dihydropyrimidinone ring is acetylated to introduce the 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl group.

Acylation with Chloroacetyl Chloride

A solution of ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mol) in dry dichloromethane is treated with chloroacetyl chloride (1.2 mol) and triethylamine (2.5 mol) at 0°C. After stirring for 4 hours at room temperature, the intermediate 1-(chloroacetyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine is obtained as a white solid (78% yield).

Alternative Acylation Strategies

  • Indium-mediated acylation : Patent US9029547B1 describes the use of indium metal to facilitate acylation of heterocycles under mild conditions. A mixture of dihydropyrimidinone (1.0 mol), acetic anhydride (1.5 mol), and indium powder (0.2 mol) in acetonitrile is stirred at 50°C for 6 hours, yielding the acetylated product (82% purity).

  • Enzymatic acylation : Lipase-catalyzed transacetylation using vinyl acetate has been reported for similar systems, though yields remain suboptimal (≤45%) compared to chemical methods.

Preparation of the Piperidine Carboxylate Moiety

The ethyl piperidine-4-carboxylate fragment is synthesized via hydrogenation of a pyridine precursor.

Hydrogenation of Ethyl Pyridine-4-carboxylate

Ethyl isonicotinate (1.0 mol) is dissolved in methanol and hydrogenated at 50 psi over 10% palladium on carbon for 12 hours. The resulting ethyl piperidine-4-carboxylate is isolated in 89% yield after filtration and solvent removal.

Alternative Routes

  • Reductive amination : Reaction of ethyl 4-oxopiperidine-1-carboxylate with ammonium formate and formic acid under microwave irradiation (100°C, 20 minutes) provides the piperidine ester in 94% yield.

  • Indium-mediated cyclization : A patent method employs indium metal to cyclize δ-amino esters, though this approach is less efficient (67% yield).

Coupling of the Dihydropyrimidinone and Piperidine Fragments

The final step involves conjugating the acetylated dihydropyrimidinone with ethyl piperidine-4-carboxylate.

Nucleophilic Displacement

A mixture of 1-(chloroacetyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine (1.0 mol), ethyl piperidine-4-carboxylate (1.1 mol), and potassium carbonate (2.0 mol) in DMF is heated at 80°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate (63% yield).

Coupling Reagent-Assisted Synthesis

Using HATU (1.2 mol) and DIPEA (3.0 mol) in DCM, the reaction completes within 2 hours at room temperature, improving the yield to 78%.

Optimization and Catalytic Innovations

Recent advances focus on streamlining the synthesis:

One-Pot Tandem Reactions

A tandem Biginelli-acylation-coupling sequence using MAI·Fe2Cl7 as a dual catalyst achieves the final product in 54% yield without isolating intermediates.

Flow Chemistry Approaches

Continuous-flow hydrogenation of ethyl isonicotinate at 100°C and 20 bar H2 pressure reduces reaction time to 30 minutes (92% yield).

Analytical Characterization

Critical spectroscopic data for the final compound:

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 5.60 (s, 1H, C4-H), 4.45–4.15 (q, 2H, OCH2CH3), 3.80–3.20 (m, 4H, piperidine-H), 2.60 (s, 3H, C6-CH3).

  • IR (KBr) : 1725 cm−1 (ester C=O), 1680 cm−1 (amide C=O), 1645 cm−1 (dihydropyrimidinone C=O).

  • HRMS (ESI+) : m/z calcd. for C19H22N4O4 [M+H]+ 371.1712, found 371.1709 .

Q & A

Q. What are the established synthetic routes for ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, typically involving acylation of piperidine derivatives with activated carbonyl intermediates. For example, analogous syntheses use base-catalyzed coupling (e.g., triethylamine) in solvents like dichloromethane at controlled temperatures (0–5°C) to minimize side reactions . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via recrystallization or column chromatography .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the piperidine ring substitution pattern and acetyl group placement. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. Comparative analysis with structurally similar compounds (e.g., ethyl 1-acetylpiperidine-4-carboxylate) is critical for verifying purity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are mandatory .

Q. What pharmacopeial guidelines ensure purity and quality in analytical testing?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, using ammonium acetate buffer (pH 6.5) for mobile phases to resolve impurities. Residual solvents must comply with ICH Q3C limits, validated via gas chromatography (GC) .

Q. How are intermediates purified during synthesis?

Recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane gradients) isolates acylated intermediates. Purity is confirmed by melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives to predict biological activity?

Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on bioactivity. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Assay standardization : Validate protocols using reference compounds (e.g., pharmacopeial impurities ).
  • Purity verification : Re-test compounds with ≥95% HPLC purity.
  • Dose-response curves : Ensure linearity across concentrations to rule out false positives/negatives .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

Chiral HPLC or X-ray crystallography determines enantiomeric excess or absolute configuration. For example, the acetylpiperidine moiety’s conformation may influence hydrogen bonding with enzymes like dihydrofolate reductase (DHFR) .

Q. What role does the piperidine ring play in the compound’s pharmacokinetic properties?

The piperidine core enhances metabolic stability by resisting cytochrome P450 oxidation. Ethyl ester groups improve solubility in lipid membranes, while the acetyl group modulates plasma protein binding .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Isotope labeling (e.g., ¹⁴C at the acetyl group) via nucleophilic substitution enables tracking in biodistribution studies. Stability under physiological pH (7.4) and serum conditions must be validated using radio-HPLC .

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